molecular formula C9H14O2 B091602 5-Isopropyl-1,3-cyclohexanedione CAS No. 18456-87-6

5-Isopropyl-1,3-cyclohexanedione

Cat. No. B091602
CAS RN: 18456-87-6
M. Wt: 154.21 g/mol
InChI Key: DUKZQEYDAFUJMK-UHFFFAOYSA-N
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Description

The compound 5-isopropyl-1,3-cyclohexanedione is a derivative of cyclohexanedione with an isopropyl group at the fifth position. This molecule is of interest due to its structural characteristics and the transformations it can undergo. It serves as a useful platform for teaching advanced organic chemistry concepts through its synthesis from commodity chemicals .

Synthesis Analysis

The synthesis of 5-isopropyl-1,3-cyclohexanedione is achieved through a multistep process starting from three basic chemicals. The procedure includes an aldol condensation followed by a Dieckmann-type annulation. Subsequent steps involve ester hydrolysis and decarboxylation. The synthesis is designed to be accessible for students, fitting into a series of laboratory periods without the need for specialized equipment. The final product is obtained in good overall yield after purification by gravity column chromatography .

Molecular Structure Analysis

Conformational studies of cyclohexane derivatives, including isopropylcyclohexane, provide insights into the structural aspects of such compounds. Experimental and computational investigations reveal the conformational enthalpy, entropy, and free energy of these molecules. The presence of an axial alkyl substituent, such as the isopropyl group, induces a local flattening of the cyclohexane ring, although no significant 1,3-synaxial interactions with axial hydrogens are observed .

Chemical Reactions Analysis

Attempts to synthesize derivatives of 5-isopropyl-1,3-cyclohexanedione, such as 5,5-dimethyl-2-isopropylidene-1,3-cyclohexanedione, have led to unexpected results. Instead of the anticipated cis-elimination to form the target compound, the reaction yielded a mixture of dimerized products due to radical intermediates. This highlights the complexity and unpredictability of chemical reactions involving cyclohexanedione derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-isopropyl-1,3-cyclohexanedione can be inferred from related compounds. For instance, the synthesis of 3,5,5-trimethyl-1,2-cyclohexanedione from α-isophorone demonstrates the influence of reaction conditions on the rearrangement and oxidation processes. Factors such as reaction temperature, time, and solvent play crucial roles in determining the selectivity and yield of the desired product . Although not directly about 5-isopropyl-1,3-cyclohexanedione, these studies provide a framework for understanding the behavior of similar molecules under various conditions.

Scientific Research Applications

  • Synthesis and Educational Applications : A multistep synthesis of 5-isopropyl-1,3-cyclohexanedione from commodity chemicals demonstrates fundamental acid- and base-catalyzed transformations of carbonyls, serving as a practical educational tool in advanced organic chemistry laboratories (Duff, Abbe, & Goess, 2012).

  • Mechanistic Studies : Research into the synthesis of 5,5-dimethyl-2-isopropyl-2-phenylsulfinyl-1,3-cyclohexanedione provides insights into mechanistic aspects of organic synthesis (Klaus & Margaretha, 1991).

  • Chemoselective Prenylation : Acid-catalyzed chemoselective prenylation of cyclic 1,3-diketones, including 1,3-cyclohexanediones, has been achieved, showcasing potential applications in organic synthesis (Li et al., 2020).

  • Heterocyclization in Organic Chemistry : Multicomponent heterocyclization involving 1,3-cyclohexanediones has been studied, revealing conditions for selective switching between different reaction directions, important for organic synthesis (Chebanov et al., 2012).

  • Trace Analysis in Chemistry : 1,3-Cyclohexanedione has been adapted for trace analysis of aldehydes using high-performance liquid chromatography, highlighting its analytical applications (Stahovec & Mopper, 1984).

  • Synthesis Optimization : Optimization of synthesis conditions for derivatives of cyclohexanediones, such as 1,2-cyclohexanedione, has been explored, contributing to the development of more efficient synthesis methods (We, 2014).

  • Inclusion Compounds : Studies on the self-assembly and inclusion properties of 1,3-cyclohexanedione derivatives, forming hydrogen-bonded chains or hexameric rings, have applications in the field of crystal chemistry and molecular recognition (Etter et al., 1990).

  • Novel Organic Synthesis : The catalyst-free synthesis of novel derivatives involving 1,3-cyclohexanedione in aqueous ethanol under ultrasound irradiation showcases environmentally friendly and efficient organic synthesis protocols (Shabalala et al., 2020).

  • Computational Chemistry : Computational investigations into the isomerization of enol acetate of 2-aceto-1,3-cyclohexanedione provide insights into the mechanisms of chemical reactions, crucial for theoretical chemistry (Wang et al., 2009).

Safety And Hazards

When handling 5-Isopropyl-1,3-cyclohexanedione, it is recommended to wear personal protective equipment/face protection . Ensure adequate ventilation and avoid contact with skin, eyes, or clothing. Avoid ingestion and inhalation. Avoid dust formation .

Future Directions

5-Isopropyl-1,3-cyclohexanedione may be used as a starting reagent for the synthesis of carvotanacetone analogs . It may also be used in the preparation of monocyclic terpenes .

properties

IUPAC Name

5-propan-2-ylcyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-6(2)7-3-8(10)5-9(11)4-7/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUKZQEYDAFUJMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC(=O)CC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00340615
Record name 5-Isopropyl-1,3-cyclohexanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00340615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Isopropyl-1,3-cyclohexanedione

CAS RN

18456-87-6
Record name 5-Isopropyl-1,3-cyclohexanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00340615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Isopropyl)cyclohexane-1,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a fresh solution of sodium ethoxide prepared from 23 g (1.0 mole) of sodium and 700 ml of absolute ethanol is added 168.2 g (1.05 mole) of diethyl malonate and 114.24 g (1.02 mole) of distilled 5-methyl-3-hexene-2-one. The mixture is refluxed for 1 hour; an additional 125 ml of ethanol added; and refluxing continued for two more hours. A solution of 123.4 g of potassium hydroxide in a 600 ml of water is then added and the reaction mixture refluxed for 6 hours. The mixture is then neutralized with 12% hydrochloric acid to pH 4. The ethanol is distilled and the mixture treated with three 15 g portions of activated charcoal. The hot reaction mixture is filtered through filter aid after acidification to pH 2. The product is extracted with hot isopropyl ether (700 ml). Cooling of the isopropyl ether layer results in 60.5 g (40% yield) of the product, m.p. 52°- 65° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
168.2 g
Type
reactant
Reaction Step Two
Quantity
114.24 g
Type
reactant
Reaction Step Two
Quantity
123.4 g
Type
reactant
Reaction Step Three
Name
Quantity
600 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
125 mL
Type
solvent
Reaction Step Five
Yield
40%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
RL Frank, HK Hall Jr - Journal of the American Chemical Society, 1950 - ACS Publications
Addition of phenylmagnesium bromide to cyclic 1, 3-diketones or to their enol ethers has been shown by Woods and Tucker10· 11 to be a feasible synthesis of 3-phenylcyclohexenones…
Number of citations: 97 pubs.acs.org
DB Duff, TG Abbe, BC Goess - Journal of Chemical Education, 2012 - ACS Publications
A multistep synthesis of 5-isopropyl-1,3-cyclohexanedione is carried out from three commodity chemicals. The sequence involves an aldol condensation, Dieckmann-type annulation, …
Number of citations: 14 pubs.acs.org
이용록, 변명환, 김병소 - Bulletin of the Korean Chemical Society, 1998 - koreascience.kr
An efficient method for construction of 2-arylfiirans has been developed by ceric (IV) ammonium nitratemediated oxidative cycloaddition of cyclic and acyclic 1, 3-dicarbonyl compounds …
Number of citations: 34 koreascience.kr
C Asta, D Schmidt, J Conrad, W Frey… - Organic & Biomolecular …, 2013 - pubs.rsc.org
The Lewis acid-catalyzed domino 1,2-addition/1,4-addition/elimination between (Z)-3-hexene-2,5-dione and 1,3-dicarbonyls delivers 3-methyl-6,7-dihydrobenzofuran-4(5H)-ones …
Number of citations: 11 pubs.rsc.org
T Yempala, B Sridhar, S Kantevari - Journal of Chemical Sciences, 2015 - Springer
A series of new tricyclic heterocyclic xanthene-1,8-diones tethered with chromophoric dibenzo [b, d]furan, dibenzo[b, d]thiophene and 9-methyl-9H-carbazoles were synthesized through …
Number of citations: 6 link.springer.com
N Schamp - Bulletin des Sociétés Chimiques Belges, 1967 - Wiley Online Library
By treatment with sodium methylate 2, 2‐dichlorodimedone is methanolysed to give methyl 4‐dichloroacetyl‐3, 3‐dimethylbutyrate, which further undergoes a Favorskii rearrangement, …
Number of citations: 8 onlinelibrary.wiley.com
EJ Jung, BH Park, YR Lee - Green chemistry, 2010 - pubs.rsc.org
In water medium, environmentally benign, facile, and efficient synthesis of pyrans was achieved in good yields by the reactions of a variety of cyclic 1,3-dicarbonyls with several α,β-…
Number of citations: 117 pubs.rsc.org
AK Das, S Swamy - Journal of Applied Pharmaceutical Science, 2016 - japsonline.com
The members of genus Atalantia are widely used in Traditional, Folk and Ayurvedic systems of Medicine; of which three species are found in south India namely A. monophylla, A. …
Number of citations: 16 japsonline.com
J Yu, DR Cocker, RJ Griffin, RC Flagan… - Journal of Atmospheric …, 1999 - Springer
Atmospheric oxidation of monoterpenes contributes to formation of tropospheric ozone and secondary organic aerosol, but their products are poorly characterized. In this work, we …
Number of citations: 650 link.springer.com
S Shanmugavani, M Thenmozhi, GR Kumar… - Journal of …, 2022 - pnrjournal.com
Bacterial infections are a growing world-wide problem. Bacterial infections are now known to assassinate annually more people than malaria. One of the best practices of the ancient …
Number of citations: 2 pnrjournal.com

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